molecular formula C11H17NO B3133798 4-(Pentan-3-yloxy)aniline CAS No. 39905-56-1

4-(Pentan-3-yloxy)aniline

Cat. No.: B3133798
CAS No.: 39905-56-1
M. Wt: 179.26 g/mol
InChI Key: PCEKRVCKSSENGE-UHFFFAOYSA-N
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Description

4-(Pentan-3-yloxy)aniline, also known as 4-(3-Pentylphenoxy)aniline, is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. This compound features an aniline group substituted with a pentan-3-yloxy group at the para position. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-(Pentan-3-yloxy)aniline typically involves the reaction of 4-nitrophenol with 3-pentanol in the presence of a base to form 4-(Pentan-3-yloxy)nitrobenzene. This intermediate is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Pentan-3-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group in the intermediate can be reduced to an amine group.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and halogens. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Pentan-3-yloxy)aniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for potential therapeutic applications due to its structural similarity to other bioactive aniline derivatives.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Pentan-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aniline group can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity . The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-(Pentan-3-yloxy)aniline can be compared with other similar compounds, such as:

  • 4-(Butan-2-yloxy)aniline
  • 4-(Hexan-3-yloxy)aniline
  • 4-(Heptan-3-yloxy)aniline These compounds share similar structural features but differ in the length and branching of the alkoxy group. The uniqueness of this compound lies in its specific alkoxy substitution, which influences its chemical reactivity and applications .

Properties

IUPAC Name

4-pentan-3-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-10(4-2)13-11-7-5-9(12)6-8-11/h5-8,10H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEKRVCKSSENGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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